4-(Pentafluorosulfur)phenylacetic acid

Catalog No.
S841870
CAS No.
1839048-23-5
M.F
C8H7F5O2S
M. Wt
262.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Pentafluorosulfur)phenylacetic acid

CAS Number

1839048-23-5

Product Name

4-(Pentafluorosulfur)phenylacetic acid

IUPAC Name

2-[4-(pentafluoro-λ6-sulfanyl)phenyl]acetic acid

Molecular Formula

C8H7F5O2S

Molecular Weight

262.2 g/mol

InChI

InChI=1S/C8H7F5O2S/c9-16(10,11,12,13)7-3-1-6(2-4-7)5-8(14)15/h1-4H,5H2,(H,14,15)

InChI Key

HAIVYRSOFXWOFO-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC(=O)O)S(F)(F)(F)(F)F

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)S(F)(F)(F)(F)F

Molecular Structure Analysis

The key feature of 4-(pentafluorosulfur)phenylacetic acid is the presence of a pentafluorosulfur group (SF5) attached to the para position of a phenylacetic acid moiety. The phenylacetic acid consists of a benzene ring (C6H6) linked to an acetic acid group (CH3COOH) through a methylene bridge (CH2). The five fluorine atoms attached to the sulfur atom create a strong electron-withdrawing effect, influencing the overall chemical properties of the molecule [, ].


Chemical Reactions Analysis

  • Nucleophilic substitution: The electron-withdrawing nature of the SF5 group might activate the aromatic ring for nucleophilic substitution reactions. However, the deactivating effect of the carboxylic acid group on the ring needs to be considered.
  • Esterification: The carboxylic acid group can undergo esterification reactions with alcohols to form esters.

XLogP3

4.9

Dates

Modify: 2023-08-16

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